molecular formula C13H20N4O2S B2439971 2-cyclopropyl-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2199837-15-3

2-cyclopropyl-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B2439971
CAS No.: 2199837-15-3
M. Wt: 296.39
InChI Key: UDXBQEVKXZSBSA-UHFFFAOYSA-N
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Description

2-cyclopropyl-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)octahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C13H20N4O2S and its molecular weight is 296.39. The purity is usually 95%.
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Properties

IUPAC Name

2-cyclopropyl-5-(1-methylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-15-8-13(14-9-15)20(18,19)17-6-10-4-16(12-2-3-12)5-11(10)7-17/h8-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXBQEVKXZSBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC3CN(CC3C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Cyclopropyl-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound's chemical formula is C18H20N6O2SC_{18}H_{20}N_{6}O_{2}S, and it belongs to the class of organic compounds known as benzenesulfonamides. Its structure includes a cyclopropyl group, an imidazole moiety, and a sulfonamide functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves multiple steps typically including the formation of the pyrrole backbone and subsequent functionalization to introduce the sulfonamide and imidazole groups. Detailed synthetic routes can be found in specialized literature focusing on heterocyclic compounds.

Antimicrobial Activity

Research indicates that compounds containing imidazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial enzyme systems or cell wall synthesis.

CompoundActivityReference
2-Cyclopropyl-5-sulfonyl derivativesAntimicrobial (various strains)
A12 (related pyrrole derivative)IC50: 0.97 μM against tyrosinase

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on key enzymes such as tyrosinase, which is crucial in melanin biosynthesis. The inhibition of this enzyme is significant for applications in dermatology and cosmetic formulations.

Case Study: Tyrosinase Inhibition
In a study evaluating various pyrrole derivatives, a related compound exhibited a strong inhibitory effect on tyrosinase with an IC50 value significantly lower than that of standard inhibitors like kojic acid. This suggests potential applications in skin whitening agents and treatments for hyperpigmentation disorders.

The proposed mechanism of action for this compound involves:

  • Enzyme Binding : The imidazole group may facilitate binding to the active site of target enzymes.
  • Sulfonamide Interaction : The sulfonamide group can mimic substrate interactions, leading to competitive inhibition.
  • Structural Stability : The cyclopropyl ring may enhance the overall stability and bioavailability of the compound.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in cancer therapy. Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrrole exhibit potent antiproliferative activity against several cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibition of mutant epidermal growth factor receptor (EGFR) and BRAF pathways, which are crucial in many cancers. A study demonstrated that specific derivatives had GI50 values ranging from 29 nM to 78 nM against various human cancer cell lines, including Panc-1 (pancreatic), MCF-7 (breast), and A-549 (lung) cells .

Protein Kinase Inhibition

The compound's structure resembles known protein kinase inhibitors, making it a candidate for the development of novel kinase inhibitors. The imidazole moiety is particularly relevant as it is a common feature in many successful kinase inhibitors. This compound could potentially inhibit pathways involved in cell proliferation and survival, thus providing a therapeutic avenue for treating cancers and other proliferative diseases.

Antimicrobial Properties

Emerging studies suggest that compounds with similar structures possess antimicrobial properties. The sulfonyl group can enhance the solubility and bioavailability of the compound, making it suitable for further development as an antimicrobial agent against resistant strains of bacteria.

Case Studies

Study ReferenceApplicationFindings
Anticancer ActivityCompounds exhibited GI50 values between 29 nM and 78 nM against various cancer cell lines, outperforming existing treatments like erlotinib.
Protein Kinase InhibitionStructural analysis revealed potential inhibition of key kinases involved in oncogenic signaling pathways.
Antimicrobial PropertiesPreliminary tests indicated activity against resistant bacterial strains; further studies are needed for confirmation.

Q & A

Q. What are the established synthetic routes for 2-cyclopropyl-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)octahydropyrrolo[3,4-c]pyrrole, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A general approach involves sulfonylation of pyrrolopyrrole intermediates. For example, refluxing with sulfonylating agents (e.g., chloranil) in xylene (10 mL per 1 mmol substrate) for 25–30 hours under inert atmosphere, followed by NaOH wash and recrystallization from methanol . Key parameters include stoichiometric ratios (1:1.4 substrate:chloranil), solvent choice (xylene for high-boiling conditions), and purification via recrystallization. Optimization focuses on minimizing side reactions (e.g., over-sulfonylation) by controlling temperature and reaction time.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Data collection requires high-resolution (<1.0 Å) single-crystal diffraction. For challenging cases (e.g., twinning), SHELXPRO interfaces with macromolecular pipelines .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm cyclopropane and imidazole protons. Key signals: cyclopropyl CH₂ (δ 0.8–1.2 ppm), sulfonyl group (δ 3.1–3.5 ppm), and imidazole C-H (δ 7.5–8.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. How is purity assessed, and what chromatographic methods are recommended?

  • Methodological Answer :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase, UV detection at 254 nm. Retention time correlates with sulfonyl group hydrophobicity.
  • TLC : Silica gel 60 F₂₅₄ plates, ethyl acetate:hexane (3:7) eluent; visualize under UV (Rf ≈ 0.4–0.5).

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing side products in the sulfonylation step?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to activate the sulfonyl donor.
  • Solvent Optimization : Replace xylene with DMF for polar intermediates, but monitor stability at elevated temperatures.
  • Stoichiometric Control : Use excess sulfonyl chloride (1.2–1.5 eq.) with slow addition to avoid local overheating. Reference copolymer synthesis strategies (e.g., P(CMDA-DMDAAC)s) for controlled reagent addition .

Q. How to resolve contradictions in crystallographic data (e.g., disorder in the cyclopropane ring)?

  • Methodological Answer :
  • SHELXL Refinement : Apply restraints to bond lengths (cyclopropane C-C ≈ 1.5 Å) and anisotropic displacement parameters. For severe disorder, use PART instructions to model alternate conformations .
  • Complementary Techniques : Pair XRD with DFT-optimized geometry (B3LYP/6-31G*) to validate bond angles and torsional strain.

Q. What computational strategies predict biological activity, given the compound’s polycyclic framework?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with imidazole sulfonamide as a pharmacophore. Target enzymes (e.g., kinases) by aligning the pyrrolopyrrole core with ATP-binding pockets.
  • ADMET Prediction : SwissADME for bioavailability: LogP <3 (optimize via substituent tweaking), topological polar surface area (TPSA) >80 Ų for solubility.

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